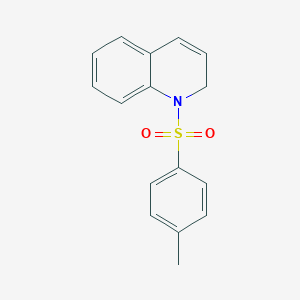
Tris(dimethylamino)chlorosilane
Vue d'ensemble
Description
Tris(dimethylamino)chlorosilane, with the chemical formula ClSi(N(CH3)2)3, is an organosilicon compound widely used in organic synthesis and industrial applications. It is a colorless to yellow liquid with a pungent odor and is known for its reactivity with moisture and protic solvents .
Mécanisme D'action
Target of Action
Tris(dimethylamino)chlorosilane is a chemical compound used primarily in organic synthesis as a chlorosilane reagent and catalyst . Its primary targets are organic compounds that require modification or synthesis .
Mode of Action
The compound interacts with its targets through chemical reactions, specifically by donating its chlorosilane group to the target molecule . This can result in changes to the target molecule’s structure and properties .
Biochemical Pathways
Its use in the synthesis of various organic compounds suggests that it could indirectly influence a wide range of biochemical pathways through the products it helps create .
Result of Action
The primary result of this compound’s action is the successful synthesis or modification of target organic compounds . The specific molecular and cellular effects depend on the nature of the target compound and the intended outcome of the synthesis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it reacts rapidly with moisture, water, and protic solvents . Therefore, it should be handled and stored in a controlled environment, typically under dry and cool conditions . It is also sensitive to heat, flames, and sparks .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tris(dimethylamino)chlorosilane is typically synthesized by reacting silicon tetrachloride (SiCl4) with an excess of dimethylamine (NH(CH3)2). The reaction proceeds as follows:
SiCl4+3NH(CH3)2→ClSi(N(CH3)2)3+3HCl
This reaction is carried out under anhydrous conditions to prevent hydrolysis of the product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where silicon tetrachloride and dimethylamine are continuously fed into the system. The reaction mixture is then distilled to purify the product .
Types of Reactions:
Hydrolysis: this compound reacts rapidly with water to form silanols and hydrochloric acid.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as alkoxides or amines.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Substitution: Alcohols, amines, or other nucleophiles in the presence of a base.
Major Products:
Hydrolysis: Silanols and hydrochloric acid.
Substitution: Various substituted silanes depending on the nucleophile used.
Applications De Recherche Scientifique
Tris(dimethylamino)chlorosilane is used in various scientific research applications:
Chemistry: As a reagent in the synthesis of organosilicon compounds and as a catalyst in polymerization reactions.
Biology: In the modification of biomolecules and surfaces for enhanced biocompatibility.
Industry: Used in the production of silicone polymers and as a surface treatment agent for improving adhesion properties
Comparaison Avec Des Composés Similaires
Chlorotrimethylsilane (ClSi(CH3)3): Similar in reactivity but with different steric and electronic properties.
Trichlorosilane (HSiCl3): More reactive due to the presence of three chlorine atoms.
Dimethyldichlorosilane ((CH3)2SiCl2): Used in similar applications but with different reactivity profiles.
Uniqueness: Tris(dimethylamino)chlorosilane is unique due to its three dimethylamino groups, which provide steric hindrance and electronic effects that influence its reactivity and selectivity in chemical reactions .
Propriétés
IUPAC Name |
N-[chloro-bis(dimethylamino)silyl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18ClN3Si/c1-8(2)11(7,9(3)4)10(5)6/h1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZCZVGQEADVNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)[Si](N(C)C)(N(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18ClN3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2065410 | |
| Record name | Silanetriamine, 1-chloro-N,N,N',N',N'',N''-hexamethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13307-05-6 | |
| Record name | 1-Chloro-N,N,N′,N′,N′′,N′′-hexamethylsilanetriamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13307-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silanetriamine, 1-chloro-N,N,N',N',N'',N''-hexamethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013307056 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silanetriamine, 1-chloro-N,N,N',N',N'',N''-hexamethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silanetriamine, 1-chloro-N,N,N',N',N'',N''-hexamethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-N,N,N',N',N'',N''-hexamethylsilanetriamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.015 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is known about the structure of Tris(dimethylamino)chlorosilane?
A: this compound (ClSi(NMe₂)₃) exhibits a C3 symmetry and features planar nitrogen atoms. This structural information was determined using electron diffraction studies, specifically by analyzing the radical distribution curve of the molecule in its gaseous state. []
Q2: Has this compound been used as a precursor in any synthetic reactions?
A: Yes, this compound acts as a key starting material in the synthesis of lithium salts containing the [LiNPh{Si(NMe₂)₃}] anion. [] This reaction involves the metathesis of this compound with lithium anilide, highlighting its versatility as a reagent.
Q3: Are there any notable structural features observed in compounds derived from this compound?
A: Interestingly, when the lithium salt [LiNPh{Si(NMe₂)₃}] is further reacted with n-butyl lithium, it can lead to the formation of compounds containing unique lithium cores. Depending on the solvent used for crystallization, the reaction yields either [Li₂N(C₆H₄){Si(NMe₂)₃}]₄ (crystallized in heptane) or [Li₂(THF)₂N(C₆H₄){Si(NMe₂)₃}]₂ (crystallized in tetrahydrofuran). [] Notably, [Li₂N(C₆H₄){Si(NMe₂)₃}]₄ exhibits a rare Li₈ core adopting the Johnson solid J26 (Gyrobifastigium) geometry. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















